molecular formula C24H20N4 B11493226 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline

2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11493226
M. Wt: 364.4 g/mol
InChI Key: BKLKNHPXQIFWDZ-UHFFFAOYSA-N
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Description

2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the carbazole moiety in this compound is particularly significant due to its wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 9-methyl-9H-carbazole with appropriate reagents to introduce the pyrazoloquinazoline moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline apart from these similar compounds is its unique combination of the carbazole and pyrazoloquinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

2-methyl-5-(9-methylcarbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C24H20N4/c1-15-13-23-18-8-3-5-9-20(18)25-24(28(23)26-15)16-11-12-22-19(14-16)17-7-4-6-10-21(17)27(22)2/h3-14,24-25H,1-2H3

InChI Key

BKLKNHPXQIFWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C

Origin of Product

United States

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